molecular formula H8N2O4S B087123 Ammonium-d8 sulfate CAS No. 13814-01-2

Ammonium-d8 sulfate

Cat. No.: B087123
CAS No.: 13814-01-2
M. Wt: 140.19 g/mol
InChI Key: BFNBIHQBYMNNAN-KTOHAENGSA-N
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Description

Ammonium-d8 sulfate is a deuterium-labeled compound, where the hydrogen atoms in ammonium sulfate are replaced by deuterium atoms. This compound is primarily used in analytical research to track hydrogen transfer and metabolism during chemical reactions. Its properties are similar to ordinary ammonium sulfate, but the presence of deuterium makes it particularly useful in isotope labeling experiments .

Scientific Research Applications

Ammonium-d8 sulfate is widely used in scientific research due to its unique properties:

Safety and Hazards

Ammonium-d8 sulfate may be harmful if inhaled, absorbed through skin, or swallowed . It may cause skin irritation and severe eye irritation . It is recommended to handle this compound with care, using personal protective equipment, including gloves and eye protection .

Relevant Papers A paper titled “Causes and Control Technology of Slurry Overflow in an Ammonia Desulfurization Tower” discusses the issue of ammonium sulfate slurry in the desulfurization tower often foaming and overflowing, which wastes resources and pollutes the environment . The paper aims to reveal the causes of foaming by analyzing foam composition .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium-d8 sulfate can be synthesized by reacting ordinary ammonium sulfate with a deuterium-rich reaction substrate. The process involves crystal separation and purification to obtain the target product. Deuterating reagents and specific reaction conditions are required for this synthesis .

Industrial Production Methods: In industrial settings, ammonium sulfate is typically produced by treating ammonia with sulfuric acid. This reaction can be adapted for the production of this compound by using deuterated ammonia and sulfuric acid. The reaction is carried out in a reactor containing a saturated solution of ammonium sulfate and a small percentage of free sulfuric acid at a controlled temperature .

Chemical Reactions Analysis

Types of Reactions: Ammonium-d8 sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Thermal Decomposition: Typically involves heating the compound in the presence of a catalyst.

    Reactions with Metal Oxides: Requires the use of metal oxides and controlled heating to form intermediates.

Major Products:

Comparison with Similar Compounds

  • Ammonium-15N2,d8 sulfate
  • Ammonium-15N2 sulfate
  • Ammonium acetate-d7

Comparison: Ammonium-d8 sulfate is unique due to its deuterium labeling, which makes it particularly useful for isotope labeling experiments. In comparison, ammonium-15N2,d8 sulfate and ammonium-15N2 sulfate are labeled with both deuterium and nitrogen-15, making them suitable for studies involving both hydrogen and nitrogen transfer. Ammonium acetate-d7, on the other hand, is used for tracking acetate metabolism .

This compound stands out for its specific application in hydrogen transfer studies, providing valuable insights into chemical and biochemical processes.

Properties

IUPAC Name

tetradeuterioazanium;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)/i/hD8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNBIHQBYMNNAN-KTOHAENGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[NH4+].[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][N+]([2H])([2H])[2H].[2H][N+]([2H])([2H])[2H].[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

It is also known that ammonium chloride and sodium sulphate can be produced from ammonium sulphate and salt (NaCl). According to this reaction, one would expect to produce disodium phosphate and ammonium chloride from sodium chloride and diammonium phosphate if the Na/P molar ratio is 2.
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Synthesis routes and methods II

Procedure details

Ammonium sulfate solution was reacted with an equimolar amount of potassium chloride at about 20° C. and in the absence of free ammonia. The resulting washed potassium sulfate contained about 2.06% weight percent ammonium, while the resulting solution (mother liquor) contained about 4.85 weight percent dissolved sulfate. It was believed that the ammonium contained within the potassium sulfate most likely resulted from the co-precipitation of ammonium sulfate and potassium sulfate.
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Synthesis routes and methods III

Procedure details

Similar tests were made in which low pH N-S solution type fertilizers were produced by mixing commercial nitrogen solution (35 percent CO(NH2)2, 45 percent HN4NO3, and 20 percent H2O) with urea and sulfuric acid. When only the nitrogen solution was mixed with sulfuric acid and water to produce a 25 percent N and 4 percent S grade, a large amount of urea and ammonium sulfate crystals formed in the fluid and it solidified. When urea was substituted for part of the nitrogen solution, less crystallization was observed in the fluid products. When the CO(NH2)2, N:NH4NO3, N mole ratio was increased to 11.3, a clear solution resulted which remained free of crystals for several weeks at room temperature. A grade which contained 25 percent N and 4 percent S with a CO(NH2)2, N:NH4NO3, N mole ratio of 12.0 had a salt-out temperature of 45° F. This solution was mixed with the 8- 24-0 described earlier to produce N-P-S grades. The pH of the product was 1.7. This 25-0-0-4S was also used with phosphoric acid and potash (KCl) to produce mixtures that contain potassium such as an 8-8-8-1.3S. This mixture has a salting-out temperature of -8° F.
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Synthesis routes and methods IV

Procedure details

A more preferred process for the direct reduction of ammonia from a waste stream includes reacting an aqueous ammonia stream with a zinc sulfate and sulfuric acid solution to produce a spent regeneration solution of zinc sulfate and ammonium sulfate and treating such solution to cause crystallization of zinc ammonium sulfate hydrate. Preferably, the crystallization is caused by concentrating the stream by removing water. Typically this is accomplished by evaporation by conventional heating, vacuum or a combination of the two. The crystallization may also be caused by reducing the temperature of the zinc sulfate/ammonium sulfate solution or by a combination of concentration and cooling.
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Synthesis routes and methods V

Procedure details

The output of pugmill #1 was a conditioned, warm, blended thixotropic homogeneous mix. Its odor had been reduced drastically at this point the process. The conditioned biosolids mix exited pugmill #1 at just over 9500 pods per hour and entered one of three stainless steel Pressure Vessels. While the biosolids were reacted in pugmill #1, a second and independent chemical synthesis was taking place in a different vessel. Enough concentrated sulfuric acid at 94% was added to a reactor vessel along with concentrated phosphoric acid (54% P or agricultural grade) in amounts which resulted in a slight excess of acid following the complete addition of the base, aqueous ammonia. The reaction was set up so the exiting pH of the completed fertilizer mix was close to pH 5.7. Simultaneous to the input of the two acids, aqueous ammonia at 21% N was also pumped into this chamber. The concentrated acids reacted with the aqueous ammonia to form ammonium salts of ammonium phosphate and ammonium sulfate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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